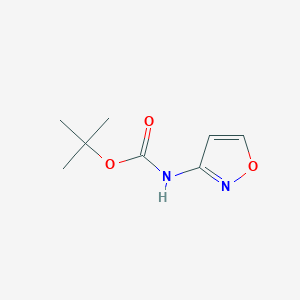
2-(4-Methylpiperidin-1-yl)propanoic acid
Overview
Description
“2-(4-Methylpiperidin-1-yl)propanoic acid” is a chemical compound with the molecular formula C9H17NO2 . It is a specialty product used in proteomics research .
Molecular Structure Analysis
The molecular structure of “2-(4-Methylpiperidin-1-yl)propanoic acid” consists of a propanoic acid group attached to a 4-methylpiperidine group . The molecular weight of this compound is 171.24 g/mol .Physical And Chemical Properties Analysis
“2-(4-Methylpiperidin-1-yl)propanoic acid” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data .Scientific Research Applications
Chemical Engineering and Recovery Processes
- Recovery of Propionic Acid : Propionic acid, a carboxylic acid closely related in function to the 2-(4-Methylpiperidin-1-yl)propanoic acid, has been extensively studied for its recovery from aqueous solutions using reactive extraction techniques. This is particularly relevant in the context of biotechnological production and downstream processing, where the efficiency of recovery processes can significantly impact the viability of production methods. The use of specific extractants like Aliquat 336 in various diluents has been explored for their effectiveness in the recovery process, highlighting the importance of chemical properties in the extraction efficiency and the potential for environmental sustainability through improved recovery methods (Keshav, Chand, & Wasewar, 2009).
Polymer Science and Materials Engineering
- Biodegradable Polymers : The development of biodegradable polymers is a crucial area of research, particularly in addressing environmental concerns associated with plastic waste. Compounds such as 2-(4-Methylpiperidin-1-yl)propanoic acid could potentially be utilized in the synthesis of biodegradable materials, either as monomers or as additives, to improve the material properties or degradation rates of biopolymers. For instance, polyaspartic acid derivatives have been synthesized for applications in scale and corrosion inhibition, demonstrating the potential of incorporating functionalized compounds to enhance material performance while ensuring biodegradability (Shi et al., 2017).
Medicinal Chemistry and Drug Delivery
- Drug Delivery Systems : The exploration of novel drug delivery systems is a dynamic field of research aiming to improve the efficacy and safety of therapeutic agents. Compounds with specific chemical functionalities, such as 2-(4-Methylpiperidin-1-yl)propanoic acid, could play a role in the development of these systems. For example, the synthesis of block copolymers through atom transfer radical polymerization (ATRP) and stable free radical polymerization (SFRP) methods using asymmetric difunctional initiators demonstrates the versatility of chemical structures in creating polymers with desired properties for drug delivery applications (Tunca et al., 2001).
Environmental Applications
- Carbon Dioxide Capture : The capture and sequestration of carbon dioxide (CO2) are critical in efforts to mitigate climate change. Research into the absorption of CO2 into aqueous blends of amine-based compounds, similar in functionality to 2-(4-Methylpiperidin-1-yl)propanoic acid, provides insights into the potential for these compounds to be used in CO2 capture technologies. The efficiency of CO2 absorption can be significantly influenced by the chemical nature of the amine compound, highlighting the importance of molecular design in environmental applications (Mandal & Bandyopadhyay, 2006).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(4-methylpiperidin-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-7-3-5-10(6-4-7)8(2)9(11)12/h7-8H,3-6H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDYWNGCMPWBBLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90627568 | |
| Record name | 2-(4-Methylpiperidin-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylpiperidin-1-yl)propanoic acid | |
CAS RN |
915920-16-0 | |
| Record name | 2-(4-Methylpiperidin-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[Dimethyl-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silyl]oxy-methoxy-dimethylsilane](/img/structure/B1592321.png)

![7-Methyl-1,3-dihydroimidazo[4,5-B]pyridin-2-one](/img/structure/B1592326.png)





![Ethyl 4-(bromomethyl)-2-[(2,6-difluorophenyl)methyl-ethoxycarbonylamino]-5-(4-nitrophenyl)thiophene-3-carboxylate](/img/structure/B1592335.png)